N-(3-chloro-4-methoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core, a sulfanyl bridge, and substituted aromatic moieties. The 3-chloro-4-methoxyphenyl group provides electron-withdrawing (Cl) and electron-donating (OMe) effects, while the spiro-diazaspiro ring imposes conformational constraints that may enhance target binding specificity. Such compounds are often explored for bioactivities like enzyme inhibition (e.g., LOX, BChE) due to their structural mimicry of natural ligands and coordination versatility .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-30-20-12-11-18(15-19(20)25)26-21(29)16-31-23-22(17-9-5-4-6-10-17)27-24(28-23)13-7-2-3-8-14-24/h4-6,9-12,15H,2-3,7-8,13-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAPCVCJCSCIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Substitutions on the Aromatic Ring
Key structural analogs differ in substituents on the phenyl rings, altering electronic and steric properties:
Notes:
- The dichloro derivative () enhances lipophilicity, which may improve membrane permeability but reduce solubility.
Variations in Spiro Ring Size
The 1,4-diazaspiro ring size influences conformational flexibility and binding pocket compatibility:
Notes:
- Smaller spiro rings (e.g., [4.4]) may restrict rotational freedom, favoring rigid target interactions. Larger rings (e.g., [4.6]) could improve binding to deeper enzyme pockets .
Heterocycle-Modified Analogs
Compounds with alternative heterocycles highlight the role of the diazaspiro core:
Notes:
- Pyrimidine-based analogs () lack the spiro constraint, reducing conformational control but offering simpler synthesis.
- Ketone-modified diazaspiro derivatives () introduce polar groups that may enhance solubility or hydrogen bonding .
Structural and Functional Insights
- Substituent Effects : The 3-Cl-4-OMe-phenyl group provides a mix of electron withdrawal (Cl) and donation (OMe), which may stabilize charge-transfer interactions in enzyme active sites.
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via carbodiimide-mediated amide coupling, suggesting scalable routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
